6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a pyrrolo[3,4-d]pyrimidine-2,5-dione core. Key structural features include:
- Position 6 substitution: A furan-2-ylmethyl group, which introduces aromatic and electron-rich properties due to the furan ring.
- Position 4 substitution: A 4-propoxyphenyl group, providing a lipophilic alkoxy chain that may enhance membrane permeability compared to shorter-chain analogs.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-2-9-26-14-7-5-13(6-8-14)18-17-16(21-20(25)22-18)12-23(19(17)24)11-15-4-3-10-27-15/h3-8,10,18H,2,9,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTARYIYZKJTXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent One-Pot Reactions
The pyrrolo[3,4-d]pyrimidine core is frequently assembled via multicomponent reactions (MCRs) involving arylglyoxals, aminouracils, and ketones or aldehydes. For example, a three-component reaction between 4-propoxyphenylglyoxal, 6-amino-1,3-dimethyluracil, and furan-2-ylmethylamine in ethanol with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields the target compound in 73–95% efficiency. TBAB enhances nucleophilicity by stabilizing intermediate enolate species, while ethanol’s polarity facilitates [4+2] cycloaddition (Table 1).
Table 1: Optimization of Reaction Conditions for MCR Synthesis
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| TBAB (5%) | Ethanol | 50 | 60 | 90 |
| None | Ethanol | 50 | 120 | 56 |
| p-TSA | Ethanol | 50 | 90 | 68 |
Key intermediates include a Knoevenagel adduct (formed between the glyoxal and aminouracil) and a fused pyrrolopyrimidine generated via intramolecular cyclization.
Functional Group Introduction: 4-(4-Propoxyphenyl) and Furan-2-ylmethyl Substituents
Propoxyphenyl Group Installation
The 4-propoxyphenyl moiety is introduced via nucleophilic aromatic substitution or Ullmann coupling. A representative protocol involves reacting 4-hydroxybenzaldehyde with propyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, yielding 4-propoxybenzaldehyde (92% yield). This aldehyde is subsequently oxidized to 4-propoxyphenylglyoxal using SeO₂ in dioxane.
Furan-2-ylmethyl Side Chain Incorporation
The furan-2-ylmethyl group is appended via reductive amination or alkylation. In a typical procedure, furfurylamine reacts with the pyrrolopyrimidine intermediate under Dean-Stark conditions, with sodium cyanoborohydride facilitating imine reduction. Alternatively, furfuryl bromide undergoes SN2 displacement with a secondary amine intermediate in acetonitrile at 80°C.
Catalytic Systems and Solvent Effects
Role of TBAB in Cyclization
Tetrabutylammonium bromide (TBAB) accelerates ring closure by stabilizing charged transition states. Comparative studies show TBAB increases reaction rates by 3.5-fold compared to uncatalyzed conditions, likely due to enhanced solubility of ionic intermediates in ethanol.
Solvent Screening
Polar aprotic solvents (e.g., DMF, DMSO) favor Knoevenagel adduct formation but hinder cyclization due to excessive stabilization of intermediates. Ethanol emerges as optimal, balancing polarity and proton availability for tautomerization (Table 2).
Table 2: Solvent Impact on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 90 |
| DMF | 36.7 | 62 |
| THF | 7.5 | 45 |
Mechanistic Insights and Side Reactions
Competing Pathways
Under acidic conditions, the intermediate enamine may undergo undesired dimerization to dihydropyrido[2,3-d:6,5-d']dipyrimidines. This side reaction is suppressed by maintaining pH > 8 using triethylamine or DABCO.
Stereochemical Considerations
Density functional theory (DFT) calculations reveal a preference for the cis-fused pyrrolopyrimidine configuration due to reduced steric strain between the furan-2-ylmethyl and propoxyphenyl groups. Nuclear Overhauser effect (NOE) spectroscopy confirms this arrangement in the crystalline state.
Purification and Characterization
Crystallization Protocols
Recrystallization from ethanol/water (4:1) yields analytically pure product as white needles. Melting points exceed 300°C, consistent with hydrogen-bonded dimerization observed in IR spectra (N–H stretch at 3455 cm⁻¹, C=O at 1690 cm⁻¹).
Spectroscopic Fingerprints
- ¹H NMR (DMSO-d₆) : δ 4.10 (s, 2H, CH₂-furan), 4.33 (s, 2H, CH₂-pyrrolidine), 6.65–7.34 (m, aromatic H).
- ¹³C NMR : 50.1 ppm (pyrrolidine C), 128.6–136.8 ppm (aryl C), 169.2 ppm (dione C=O).
Alternative Synthetic Routes
Liebeskind–Srogl Cross-Coupling
A palladium-catalyzed cross-coupling between a pyrrolopyrimidine thioester and furan-2-ylmethylzinc bromide introduces the heteroaromatic side chain. Optimized conditions use Pd₂(dba)₃ (2.5 mol%), tris(2-furyl)phosphine (TFP, 7.5 mol%), and CuTC in THF at 50°C (78% yield).
Solid-Phase Synthesis
Immobilization of the aminouracil precursor on Wang resin enables sequential propoxyphenyl and furan-2-ylmethyl group additions via Fmoc chemistry. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 85% purity after HPLC.
Scalability and Industrial Considerations
Batch processes using TBAB/ethanol achieve kilogram-scale production with 88% yield. Continuous flow reactors reduce reaction times to 15 minutes via enhanced heat/mass transfer. Environmental metrics favor ethanol over DMF (E-factor: 8.2 vs. 34.6).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: Its derivatives could be explored for pharmaceutical applications, potentially leading to the development of new drugs.
Industry: It could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formula.
Key Observations :
- Melting Points: Polar substituents (e.g., -OH in 4j) correlate with higher melting points (~220°C) due to hydrogen bonding, whereas nonpolar groups (e.g., propoxy) may lower melting points .
- Chromatographic Behavior : The Rf value of 0.41 for 4j suggests moderate polarity, which could differ significantly in the target compound due to its propoxy and furan groups .
Key Insights :
- Antidiabetic Potential: Alkyl chains (e.g., octyl in Compound B) may reduce activity compared to aromatic substituents (e.g., benzyl in Compound A), suggesting the furan-2-ylmethyl group in the target compound could offer a balance between lipophilicity and π-π interactions .
- Antifungal/Antioxidant Activity: The furanose moiety in 6N demonstrates that furan-derived substituents can enhance antifungal/antioxidant properties, which may extend to the target compound .
- QSAR Predictions : Molecular simulations for 4j highlight the importance of electron-donating groups (e.g., -OCH₃) in enhancing binding affinity, suggesting the 4-propoxyphenyl group in the target compound may similarly optimize interactions with biological targets .
Substituent Electronic and Steric Effects
Biological Activity
The compound 6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This structure features a pyrrolopyrimidine core with furan and propoxy substituents which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrrolopyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against diverse cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of pyrrolopyrimidine derivatives, several compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), KB (oral cancer), and CNE2 (nasopharyngeal carcinoma). Notably:
- Compound A exhibited an IC50 value of 10 µM against MCF-7 cells.
- Compound B showed an IC50 value of 15 µM against KB cells.
These results suggest that modifications to the pyrrolopyrimidine structure can enhance anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | KB | 15 |
| C | CNE2 | 12 |
The proposed mechanisms through which pyrrolopyrimidine derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in tumor growth and metastasis .
Other Biological Activities
Beyond anticancer properties, this compound and its derivatives have been evaluated for additional biological activities:
- Antimicrobial Activity : Some studies indicate effectiveness against bacterial strains.
- Anti-inflammatory Effects : Certain derivatives show promise in reducing inflammation markers in vitro.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized for improved yield and purity?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous pyrrolo-pyrimidine derivatives are synthesized via nucleophilic substitution and cyclocondensation using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine in anhydrous DMF, followed by purification via silica gel chromatography . Optimization can employ statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters (e.g., temperature, solvent polarity, reagent stoichiometry), reducing trial-and-error approaches .
Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. For example, ¹H NMR chemical shifts in the 6.5–8.5 ppm range help identify aromatic protons in similar pyrrolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods improve the synthesis and functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction methods) can predict transition states and intermediates, guiding experimental design. For instance, ICReDD's hybrid approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst use), reducing development time by 30–50% .
Q. What strategies are recommended for resolving contradictions in reported reaction yields or mechanistic pathways for this compound?
- Methodological Answer : Discrepancies may arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is essential. Cross-validation using kinetic studies (e.g., time-resolved HPLC) or isotopic labeling can clarify mechanisms. Statistical meta-analysis of published data may also identify outliers or trends .
Q. How do electronic effects from the furan and propoxyphenyl substituents influence the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-rich furan ring enhances nucleophilic substitution at adjacent positions, while the propoxyphenyl group’s electron-donating methoxy moiety directs electrophilic aromatic substitution. For example, in similar benzothieno-pyrimidines, substituent electronic profiles dictate regioselectivity in cross-coupling reactions . Computational electrostatic potential maps can predict reactive sites .
Q. What experimental design principles should be applied to optimize catalytic systems for asymmetric synthesis of this compound’s chiral centers?
- Methodological Answer : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) require screening via Taguchi or Box-Behnken designs to balance enantiomeric excess (ee) and yield. For example, varying catalyst loading, solvent polarity, and temperature in a fractional factorial design can identify interactions affecting stereoselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
